Cas no 54197-71-6 (3-(2-Chlorophenyl)-1-phenylpropan-1-one)
3-(2-Chlorophenyl)-1-phenylpropan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-(2-chlorophenyl)-1-phenylpropan-1-one
- Z406376508
- AKOS005931502
- SCHEMBL11695916
- EN300-80811
- 54197-71-6
- 3-(2-Chlorophenyl)-1-phenylpropan-1-one
-
- Inchi: 1S/C15H13ClO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-9H,10-11H2
- InChI Key: MGZQKFWHPLAJHS-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CCC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 244.0654927g/mol
- Monoisotopic Mass: 244.0654927g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 17.1Ų
3-(2-Chlorophenyl)-1-phenylpropan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C613525-10mg |
3-(2-Chlorophenyl)-1-phenylpropan-1-one |
54197-71-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C613525-50mg |
3-(2-Chlorophenyl)-1-phenylpropan-1-one |
54197-71-6 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C613525-100mg |
3-(2-Chlorophenyl)-1-phenylpropan-1-one |
54197-71-6 | 100mg |
$ 275.00 | 2022-06-06 | ||
| Enamine | EN300-80811-0.05g |
3-(2-chlorophenyl)-1-phenylpropan-1-one |
54197-71-6 | 95.0% | 0.05g |
$155.0 | 2025-02-20 | |
| Enamine | EN300-80811-0.1g |
3-(2-chlorophenyl)-1-phenylpropan-1-one |
54197-71-6 | 95.0% | 0.1g |
$232.0 | 2025-02-20 | |
| Enamine | EN300-80811-0.25g |
3-(2-chlorophenyl)-1-phenylpropan-1-one |
54197-71-6 | 95.0% | 0.25g |
$331.0 | 2025-02-20 | |
| Enamine | EN300-80811-0.5g |
3-(2-chlorophenyl)-1-phenylpropan-1-one |
54197-71-6 | 95.0% | 0.5g |
$524.0 | 2025-02-20 | |
| Enamine | EN300-80811-1.0g |
3-(2-chlorophenyl)-1-phenylpropan-1-one |
54197-71-6 | 95.0% | 1.0g |
$671.0 | 2025-02-20 | |
| Enamine | EN300-80811-2.5g |
3-(2-chlorophenyl)-1-phenylpropan-1-one |
54197-71-6 | 95.0% | 2.5g |
$1315.0 | 2025-02-20 | |
| Enamine | EN300-80811-5.0g |
3-(2-chlorophenyl)-1-phenylpropan-1-one |
54197-71-6 | 95.0% | 5.0g |
$1945.0 | 2025-02-20 |
3-(2-Chlorophenyl)-1-phenylpropan-1-one Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-(2-Chlorophenyl)-1-phenylpropan-1-one
3-(2-Chlorophenyl)-1-phenylpropan-1-one: A Comprehensive Overview
The compound 3-(2-Chlorophenyl)-1-phenylpropan-1-one, identified by the CAS number 54197-71-6, is an organic compound with a unique structure and diverse applications. This compound belongs to the class of ketones, specifically aromatic ketones, and has garnered significant attention in recent years due to its potential in various fields such as pharmaceuticals, agrochemicals, and material science. The molecule consists of a propanone backbone with two aromatic substituents: a phenyl group and a 2-chlorophenyl group. This combination of functional groups imparts unique chemical and physical properties to the compound.
Recent studies have highlighted the importance of 3-(2-Chlorophenyl)-1-phenylpropan-1-one in drug discovery. Researchers have explored its role as a potential lead compound in the development of new therapeutic agents. For instance, its ability to act as a ligand in metalloenzyme inhibition has been investigated, showing promising results in inhibiting certain enzymes associated with neurodegenerative diseases. The chloro substituent on the phenyl ring plays a crucial role in modulating the compound's pharmacokinetic properties, making it a valuable candidate for further exploration in medicinal chemistry.
In addition to its pharmaceutical applications, 3-(2-Chlorophenyl)-1-phenylpropan-1-one has also found relevance in agrochemical research. Its ability to act as a precursor in the synthesis of bioactive compounds has been extensively studied. Recent advancements in green chemistry have led to the development of more sustainable synthesis routes for this compound, reducing environmental impact while maintaining high yields. These methods often involve catalytic processes or microwave-assisted synthesis, which are both efficient and eco-friendly.
The physical properties of 3-(2-Chlorophenyl)-1-phenylpropan-1-one are also worth noting. It is a crystalline solid with a melting point of approximately 85°C and a boiling point around 280°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound's UV-vis spectrum reveals strong absorption bands due to the conjugated system formed by the aromatic rings and the ketone group, which is advantageous for applications in photoredox catalysis.
From a synthetic perspective, 3-(2-Chlorophenyl)-1-phenylpropan-1-one can be synthesized via several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acetylating agent reacts with chlorobenzene in the presence of a Lewis acid catalyst. Another method employs the Claisen condensation reaction, which allows for the formation of the propanone backbone through the condensation of two aromatic aldehydes. These synthetic routes have been optimized over time to improve efficiency and reduce byproduct formation.
In terms of spectroscopic analysis, 3-(2-Chlorophenyl)-1-phenylpropan-1-one exhibits characteristic signals in both NMR and IR spectra. The proton NMR spectrum shows signals corresponding to the aromatic protons, with splitting patterns indicative of ortho, meta, and para coupling constants. The carbon NMR spectrum provides further insight into the chemical environment of each carbon atom, confirming the presence of both aromatic rings and the ketone group. IR spectroscopy confirms the presence of C=O stretching vibrations at around 1700 cm⁻¹.
The latest research on 3-(2-Chlorophenyl)-1-phenylpropan-1-one has focused on its role as a building block for more complex molecules. For example, it has been used as an intermediate in the synthesis of heterocyclic compounds with potential antiviral activity. Its ability to undergo various types of cross-coupling reactions has made it a versatile starting material for constructing biologically active compounds with intricate architectures.
In conclusion, 3-(2-Chlorophenyl)-1-phenylpropan-1-one, CAS number 54197-71-6, is a multifaceted organic compound with significant potential across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as an important molecule for future research and development.
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